molecular formula C19H18ClN3O3 B5750151 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide

Cat. No. B5750151
M. Wt: 371.8 g/mol
InChI Key: XKFDDKSFAQFGLJ-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide, commonly known as OXA-239, is a chemical compound with potential applications in scientific research. OXA-239 belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of OXA-239 is not fully understood, but it is believed to act on multiple targets in the brain. OXA-239 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which is associated with improved cognitive function. OXA-239 also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
OXA-239 has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that OXA-239 can reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Alzheimer's disease. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, OXA-239 has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using OXA-239 in lab experiments is its neuroprotective and cognitive-enhancing effects. This makes it a useful tool for studying the mechanisms underlying neurodegenerative diseases and cognitive impairment. Additionally, OXA-239 has a low toxicity profile, which makes it a safer alternative to other compounds that may have adverse effects on animal models. However, one limitation of OXA-239 is its relatively low potency compared to other compounds with similar pharmacological activities. This may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on OXA-239. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for OXA-239 in humans. Another area of interest is its potential as a cognitive enhancer in healthy individuals. Studies are needed to determine the long-term effects of OXA-239 on cognitive function and whether it can be used to enhance cognitive performance in healthy individuals. Finally, further research is needed to fully understand the mechanism of action of OXA-239 and its potential interactions with other compounds.

Synthesis Methods

OXA-239 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. The resulting compound is then reacted with ethyl 2-phenoxyacetate in the presence of sodium ethoxide to obtain the intermediate product, which is subsequently treated with chloroacetyl chloride and triethylamine to form the final product, OXA-239.

Scientific Research Applications

OXA-239 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that OXA-239 exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-2-23(18(24)13-25-16-6-4-3-5-7-16)12-17-21-19(22-26-17)14-8-10-15(20)11-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFDDKSFAQFGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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